molecular formula C16H12FN3S B1681801 6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo(2,1-b)thiazole CAS No. 72873-74-6

6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo(2,1-b)thiazole

Cat. No. B1681801
CAS RN: 72873-74-6
M. Wt: 297.4 g/mol
InChI Key: YOELZIQOLWZLQC-UHFFFAOYSA-N
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Description

The compound “6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo(2,1-b)thiazole” is a heterocyclic compound with potential biological activities .


Molecular Structure Analysis

The molecular formula of this compound is C16H12FN3S. It has a molecular weight of 297.4 g/mol. The IUPAC name for this compound is 5-(4-fluorophenyl)-6-pyridin-4-yl-2,3-dihydroimidazo[2,1-b][1,3]thiazole .


Chemical Reactions Analysis

While specific chemical reactions involving “6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo(2,1-b)thiazole” are not detailed in the available literature, imidazo[2,1-b]thiazoles are known to participate in a variety of reactions .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 56 Ų. It has a XLogP3-AA value of 2.9, indicating its lipophilicity. It has 0 hydrogen bond donors and 4 hydrogen bond acceptors. The compound has 2 rotatable bonds .

Scientific Research Applications

Synthesis and Structural Analysis

A study focused on the regiospecific synthesis of related compounds, including 6-phenyl-5-(4-pyridyl)-2,3-dihydroimidazo[2,1-b]thiazole, and explored their anti-inflammatory activity. The structures were confirmed via X-ray crystallography, highlighting the compound's potential as an anti-inflammatory agent (Shilcrat et al., 1991).

Anticancer Applications

Research into imidazo[2,1-b]thiazole derivatives designed as BRAF inhibitors revealed compounds with significant cytotoxic activity against colon cancer and melanoma cell lines. This underscores the compound's relevance in cancer research, particularly for its potential to inhibit key pathways in melanoma (Abdel‐Maksoud, Ammar, & Oh, 2019).

Antitubercular Activity

A series of 6-substituted-2-(4-methyl-2-substituted phenylthiazol-5-yl)H-imidazo[1,2-a]pyridine derivatives exhibited promising antitubercular activity against Mycobacterium smegmatis MC2 155 strain, indicating the potential of similar compounds in tuberculosis treatment strategies (Abhale et al., 2016).

Anti-inflammatory Research

Novel imidazo[2,1-b][1,3]thiazine derivatives modified with a 4-pyridinyloxyl moiety were synthesized as potential anti-inflammatory agents, highlighting the structural versatility and therapeutic potential of this scaffold in inflammation-related disorders (Biointerface Research in Applied Chemistry, 2022).

Fluorescence Applications

Imidazo[1,5-a]pyridinium ions, structurally related to the compound , demonstrated dual emission pathways and fluorescence switching in response to pH changes. This property could be leveraged in developing sensitive and selective biological sensors (Hutt et al., 2012).

properties

IUPAC Name

6-(4-fluorophenyl)-5-pyridin-4-yl-2,3-dihydroimidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3S/c17-13-3-1-11(2-4-13)14-15(12-5-7-18-8-6-12)20-9-10-21-16(20)19-14/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOELZIQOLWZLQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=C(N21)C3=CC=NC=C3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70223168
Record name 6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo(2,1-b)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70223168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo(2,1-b)thiazole

CAS RN

72873-74-6
Record name 6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo(2,1-b)thiazole
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo(2,1-b)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70223168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SKF-86002
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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